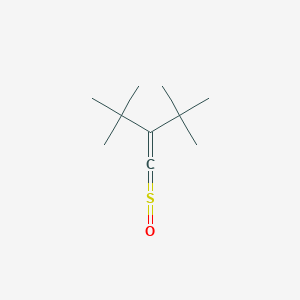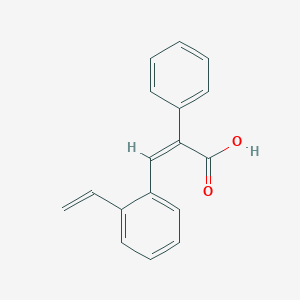
2,2,4,4-tetramethyl-3-(sulfinylmethylidene)pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,4-tetramethyl-3-(sulfinylmethylidene)pentane is an organic compound with the molecular formula C10H18OS. It is characterized by the presence of a sulfinyl group attached to a butene backbone, along with tert-butyl and dimethyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-3,3-dimethyl-1-sulfinyl-1-butene typically involves the reaction of tert-butyl and dimethyl-substituted butene with a sulfinylating agent. One common method includes the use of tert-butylamine and dimethylsulfoxide (DMSO) under controlled conditions to introduce the sulfinyl group . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of 2-tert-butyl-3,3-dimethyl-1-sulfinyl-1-butene may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2,4,4-tetramethyl-3-(sulfinylmethylidene)pentane can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted butene derivatives.
Scientific Research Applications
2,2,4,4-tetramethyl-3-(sulfinylmethylidene)pentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-tert-butyl-3,3-dimethyl-1-sulfinyl-1-butene involves its interaction with molecular targets through its sulfinyl group. This group can participate in various chemical reactions, such as oxidation and reduction, which can alter the compound’s reactivity and interactions with other molecules. The pathways involved may include redox reactions and nucleophilic substitutions .
Comparison with Similar Compounds
Similar Compounds
3-(tert-Butyldimethylsiloxy)propionaldehyde: Similar in having a tert-butyl group and a functional group attached to a carbon chain.
2-tert-butyl-1,1,3,3-tetramethylguanidine: Shares the tert-butyl group and is used in similar synthetic applications.
Uniqueness
2,2,4,4-tetramethyl-3-(sulfinylmethylidene)pentane is unique due to its specific combination of tert-butyl, dimethyl, and sulfinyl groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research purposes .
Properties
CAS No. |
16797-76-5 |
|---|---|
Molecular Formula |
C10H18OS |
Molecular Weight |
186.32g/mol |
InChI |
InChI=1S/C10H18OS/c1-9(2,3)8(7-12-11)10(4,5)6/h1-6H3 |
InChI Key |
IDCQRZOHHKSXNT-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=C=S=O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C(=C=S=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[(2r,3r)-3-Nonyloxiran-2-yl]methanol](/img/structure/B371571.png)

![4,7,7-Trimethylbicyclo[2.2.1]heptane-2-thione](/img/structure/B371574.png)
![2-Propionyl-4-oxatetracyclo[6.2.1.0~2,7~.0~3,5~]undec-9-en-6-one](/img/structure/B371575.png)


